REACTION_SMILES
|
[C:27]([BH3-:28])#[N:29].[NH2:14][CH:15]([CH3:16])[C:17](=[O:18])[N:19]1[CH:20]([C:21](=[O:22])[OH:23])[CH2:24][CH2:25][CH2:26]1.[Na+:30].[OH2:31].[c:1]1([CH2:7][CH2:8][C:9]([C:10](=[O:11])[OH:12])=[O:13])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][CH:9]([C:10](=[O:11])[OH:12])[NH:14][CH:15]([CH3:16])[C:17](=[O:18])[N:19]2[CH:20]([C:21](=[O:22])[OH:23])[CH2:24][CH2:25][CH2:26]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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[BH3-]C#N
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(CCc1ccccc1)C(=O)O)C(=O)N1CCCC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:27]([BH3-:28])#[N:29].[NH2:14][CH:15]([CH3:16])[C:17](=[O:18])[N:19]1[CH:20]([C:21](=[O:22])[OH:23])[CH2:24][CH2:25][CH2:26]1.[Na+:30].[OH2:31].[c:1]1([CH2:7][CH2:8][C:9]([C:10](=[O:11])[OH:12])=[O:13])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][CH:9]([C:10](=[O:11])[OH:12])[NH:14][CH:15]([CH3:16])[C:17](=[O:18])[N:19]2[CH:20]([C:21](=[O:22])[OH:23])[CH2:24][CH2:25][CH2:26]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
[BH3-]C#N
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)N1CCCC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(CCc1ccccc1)C(=O)O)C(=O)N1CCCC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |